molecular formula C18H16N2O2 B15063013 3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B15063013
M. Wt: 292.3 g/mol
InChI Key: JQBDPWZIMBRSIG-MDZDMXLPSA-N
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Description

3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is an imidazo[1,2-a]pyridine derivative characterized by a fused bicyclic aromatic core substituted with a methyl group at position 8, a p-tolyl (4-methylphenyl) group at position 2, and an acrylic acid moiety at position 3. Its molecular formula is C₁₈H₁₆N₂O₂, with a molecular weight of 292.33 g/mol (CAS: 817172-51-3).

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(E)-3-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H16N2O2/c1-12-5-7-14(8-6-12)17-15(9-10-16(21)22)20-11-3-4-13(2)18(20)19-17/h3-11H,1-2H3,(H,21,22)/b10-9+

InChI Key

JQBDPWZIMBRSIG-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a three-component reaction involving 2-aminopyridine, arylglyoxal, and 4-hydroxypyran.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methyl and p-tolyl groups at the 8th and 2nd positions, respectively. These reactions often involve the use of appropriate halides and base catalysts.

    Introduction of the Acrylic Acid Moiety: The final step involves the introduction of the acrylic acid moiety at the 3rd position of the imidazo[1,2-a]pyridine ring. This can be achieved through a condensation reaction with acrylic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic positions, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic ring.

Scientific Research Applications

3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological activities such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional variations among imidazo[1,2-a]pyridine derivatives significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Imidazo[1,2-a]pyridine Positions) Molecular Formula Molecular Weight (g/mol) LogP Key Features
3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid 8-CH₃, 2-(4-CH₃C₆H₄), 3-acrylic acid C₁₈H₁₆N₂O₂ 292.33 Not reported Hydrophilic acrylic acid group; methyl groups enhance lipophilicity
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid (Isomer) 7-CH₃, 2-(4-CH₃C₆H₄), 3-acrylic acid C₁₈H₁₆N₂O₂ 292.34 Not reported Structural isomer with methyl at position 7; similar solubility but distinct spatial arrangement
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 2-(3-NO₂C₆H₄), 3-acrylic acid C₁₆H₁₁N₃O₄ 309.28 3.53 Electron-withdrawing nitro group increases LogP; higher lipophilicity
7-(4-Methoxyphenyl)-3-(p-tolyl)imidazo[1,2-a]pyridine 7-(4-OCH₃C₆H₄), 3-(4-CH₃C₆H₄) C₂₀H₁₇N₃O 315.37 Not reported Methoxy group improves solubility; lacks acrylic acid
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 6-CH₃, 2-(4-CH₃C₆H₄), 3-(CH₂N(CH₃)₂) C₂₀H₂₂N₄ 318.42 Not reported Basic dimethylamine group; altered solubility and target interactions

Structural Isomerism and Positional Effects

The 8-methyl vs. 7-methyl isomers (target compound vs. ) demonstrate how methyl positioning alters molecular geometry. The 8-methyl group may sterically hinder interactions with planar binding sites, while the 7-methyl isomer’s substitution could enhance π-stacking in hydrophobic pockets. Both retain the acrylic acid group, favoring solubility, but isomer-specific pharmacokinetics remain unexplored in the evidence.

Functional Group Modifications

  • Nitro vs. Methyl Substitution : The nitro analog (LogP = 3.53) is more lipophilic than the p-tolyl-substituted target compound, likely due to the nitro group’s electron-withdrawing nature. This could enhance membrane permeability but reduce aqueous solubility.
  • Acrylic Acid vs. Methoxy or Amine Groups : The target compound’s acrylic acid moiety provides hydrogen-bonding capacity, contrasting with the methoxy group in (hydrogen-bond acceptor) or the basic amine in . These differences influence solubility, bioavailability, and target selectivity.

Pharmacological Implications

While direct activity data are absent, structurally related compounds highlight trends:

  • Electron-withdrawing groups (e.g., nitro) may enhance binding to electron-rich enzyme active sites.
  • Acrylic acid derivatives are precursors for carboxylate-containing drugs, enabling salt formation for improved formulation.
  • Methoxy groups (e.g., ) balance lipophilicity and solubility, a common strategy in lead optimization.

Biological Activity

3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes the available research on its biological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O2
  • CAS Number : 727652-39-3
  • Molecular Weight : 292.33 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .

The compound acts through several mechanisms:

  • DNA Gyrase Inhibition : It has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, which is crucial for bacterial survival .

Anticancer Properties

Preliminary studies indicate potential anticancer effects:

  • In vitro studies have shown that compounds similar to the target molecule can inhibit cancer cell proliferation.
  • Specific analogs have demonstrated activity against gastric cancer cells, suggesting a pathway for further investigation into their use in cancer therapy .

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have shown promise in reducing inflammation:

  • Compounds have been tested for their ability to modulate inflammatory pathways, although specific data on the acrylic acid derivative remains limited.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Evaluation Demonstrated significant antimicrobial activity with low MIC values against multiple pathogens.
Anticancer Activity Showed inhibition of gastric cancer cell lines and potential for further development as an anticancer agent.
Biofilm Inhibition Exhibited superior biofilm inhibition compared to established antibiotics, indicating potential for treating resistant infections.

Q & A

Q. What are the primary synthetic routes for 3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid and its derivatives?

The compound can be synthesized via:

  • Friedel-Crafts Acylation : Using catalytic Lewis acids (e.g., AlCl₃ or FeCl₃) to acetylate the imidazo[1,2-a]pyridine core at the C-3 position. This method emphasizes solvent optimization (e.g., dichloroethane) and avoids heterogeneous mixtures by maintaining stoichiometric control .
  • Ultrasound-Assisted Synthesis : A one-pot procedure in PEG-400 with K₂CO₃ as a base, enabling rapid cyclization of 2-aminopyridine and bromoacetophenone derivatives under 20 kHz sonication .
  • Multi-Component Condensation : Combining isocyanides, 2-aminopyridine-3-carboxylic acid, and aldehydes in ethanol to form imidazo[1,2-a]pyridine derivatives in high yields .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray Crystallography : Resolves atomic-level geometry, as demonstrated for related imidazo[1,2-a]pyridine derivatives (e.g., CCDC 1876881) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., vinyl proton signals for the acrylic acid moiety) .
  • HPLC : Validates purity (>98%) using reverse-phase columns and UV detection .

Q. What solubility properties influence experimental design?

The compound is polar due to the acrylic acid group, favoring polar aprotic solvents (e.g., DMF, DMSO) for reactions. PEG-400 is optimal for ultrasound-assisted synthesis due to its low volatility and compatibility with sonication .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized to minimize byproducts and improve yield?

  • Catalyst Loading : Use 10 mol% FeCl₃ instead of stoichiometric amounts to reduce waste and enhance atom economy .
  • Solvent Selection : Non-coordinating solvents (e.g., dichloroethane) prevent catalyst deactivation.
  • Reaction Monitoring : TLC or in-situ IR tracks conversion to avoid over-acylation. Quenching with aqueous NaHCO₃ improves isolation .

Q. What computational methods support reaction design for this compound?

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and regioselectivity in Friedel-Crafts reactions .
  • Reaction Path Search Algorithms : ICReDD’s workflow integrates computation and experimental data to narrow optimal conditions (e.g., temperature, catalyst) .
  • Hirshfeld Surface Analysis : Validates crystallographic data and intermolecular interactions (e.g., hydrogen bonding in imidazo[1,2-a]pyridines) .

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

  • Intermediate Trapping : Isolate and characterize side products (e.g., over-acylated species) via LC-MS .
  • Purification Optimization : Gradient elution in column chromatography (ethyl acetate/hexanes) separates regioisomers .
  • pH-Dependent NMR : Adjust sample pH to distinguish tautomeric forms of the imidazo[1,2-a]pyridine core .

Q. What green chemistry principles apply to its synthesis?

  • Catalytic Systems : Replace stoichiometric Lewis acids with FeCl₃ or Bi(OTf)₃ to reduce metal waste .
  • Solvent Recycling : PEG-400 can be reused in ultrasound-assisted reactions after extraction .
  • Energy Efficiency : Sonication reduces reaction time from hours to minutes compared to thermal methods .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying stereochemical outcomes?

  • Mechanistic Pathways : Friedel-Crafts acylation proceeds via electrophilic substitution, favoring E-configured acrylic acid derivatives, while multi-component reactions may form Z-isomers due to steric effects .
  • Solvent Polarity : High-polarity solvents stabilize charged intermediates, altering regioselectivity in ultrasound-assisted syntheses .

Q. How to validate conflicting biological activity reports for imidazo[1,2-a]pyridine derivatives?

  • Dose-Response Studies : Use IC₅₀ assays to compare potency across cell lines .
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation, which may explain inconsistent activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Friedel-Crafts85–92>98Scalable, regioselective
Ultrasound-Assisted78–8895–97Rapid, energy-efficient
Multi-Component90–95>99High atom economy

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationExample OutcomeReference
DFT (Gaussian 16)Transition state modelingPredicted E/Z isomer ratio
ICReDD WorkflowCondition optimizationReduced screening time by 70%
Hirshfeld AnalysisCrystal structure validationIdentified key H-bond interactions

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